6,7-Desmethylene drospirenone is classified under the category of steroid hormones, specifically as a synthetic progestin. It is derived from 17α-spirolactone and is structurally similar to the natural hormone progesterone. This compound is synthesized through various chemical reactions that modify the steroid backbone to enhance its pharmacological properties.
The synthesis of 6,7-desmethylene drospirenone typically involves several steps of chemical modification starting from spironolactone or other steroid precursors. Key methods include:
These synthetic pathways are optimized for yield and purity, often utilizing chromatography techniques for purification.
The molecular formula for 6,7-desmethylene drospirenone is , with a molecular weight of approximately 299.36 g/mol. The structure features a steroid backbone with specific functional groups that confer its biological activity:
The stereochemistry plays a critical role in its activity, with specific configurations at various chiral centers influencing receptor binding affinity.
6,7-Desmethylene drospirenone undergoes several chemical reactions relevant to its function:
Understanding these reactions helps in optimizing drug formulations and predicting interactions with other compounds.
The mechanism of action of 6,7-desmethylene drospirenone involves:
These mechanisms contribute to its efficacy in contraceptive formulations and therapeutic applications.
These properties are essential for formulation development and ensuring product stability during storage.
6,7-Desmethylene drospirenone is primarily utilized in:
Research continues into its broader applications within endocrinology and reproductive health due to its unique pharmacological profile.
6,7-Desmethylene drospirenone (CAS No. 67372-68-3) is systematically named in accordance with International Union of Pure and Applied Chemistry (IUPAC) conventions as (15α,16α,17α)-15,16-Dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid γ-lactone. It is designated as Drospirenone EP Impurity A in the European Pharmacopoeia and Drospirenone Impurity A in the United States Pharmacopeia [7] [9]. The compound's nomenclature reflects its steroid backbone, modified lactone ring, and stereospecific cyclopropane fusion. Alternative names emphasize its relationship to drospirenone, such as 6,7-Desmethylenedrospirenone or 1,2-Dihydrospirorenone, highlighting the absence of the 6,7-methylenedioxy bridge [2] [5].
Table 1: Nomenclature and Identifiers of 6,7-Desmethylene Drospirenone
Classification | Identifier |
---|---|
IUPAC Name | (15α,16α,17α)-15,16-Dihydro-17-hydroxy-3-oxo-3'H-cyclopropa[15,16]pregna-4,15-diene-21-carboxylic acid γ-lactone |
Pharmacopeial Designation | Drospirenone EP Impurity A (EP); Drospirenone Impurity A (USP) |
CAS Number | 67372-68-3 |
Synonyms | 6,7-Desmethylenedrospirenone; 17-Hydroxy-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21-carboxylic acid γ-lactone |
UNII Code | 3N90W9C3DW |
The molecular formula of 6,7-desmethylene drospirenone is C₂₃H₃₀O₃, with a molecular weight of 354.48 g/mol [2] [5] [7]. This distinguishes it from drospirenone (C₂₄H₃₀O₃, 366.50 g/mol) by the loss of a methylene group (-CH₂-) [3] [6]. The compound exhibits absolute stereochemistry with eight defined stereocenters and no E/Z centers [2]. Its configuration is defined by the cyclopropane ring fusion at C15–C17, with α-orientation at C15 and C16, and a β-oriented lactone ring at C17. The SMILES notation (O=C1CC[C@@]2(C)C(CC[C@]3([H])[C@]2([H])CC[C@@]4(C)[C@@]3([H])[C@]([H])(C5)[C@@]5([H])[C@]46OC(CC6)=O)=C1
) and InChIKey (DYIJDDWIJGVQBE-PJPXKQQPSA-N
) encode this intricate spatial arrangement [2] [7]. The rigidity imposed by the cyclopropane ring constrains conformational flexibility, influencing its physicochemical behavior.
The core structural distinction between 6,7-desmethylene drospirenone and drospirenone lies in the absence of the 6β,7β-methylenedioxy bridge (Fig. 1). Drospirenone features a dimethylene spacer (–CH₂–O–CH₂–) fused to the C6 and C7 positions of its steroid nucleus, forming a bicyclic lactone system [3] [6]. In contrast, 6,7-desmethylene drospirenone lacks this bridge, resulting in a monocyclic lactone and a simplified unsaturated A-ring [7] [9]. This modification reduces molecular weight by 12.02 g/mol and increases the compound’s hydrophobicity (LogP increase of ~0.3 units), as confirmed by chromatographic analyses [5] [8].
Table 2: Structural Comparison with Drospirenone
Property | 6,7-Desmethylene Drospirenone | Drospirenone |
---|---|---|
Molecular Formula | C₂₃H₃₀O₃ | C₂₄H₃₀O₃ |
Molecular Weight | 354.48 g/mol | 366.50 g/mol |
6,7-Methylenedioxy Bridge | Absent | Present |
Lactone System | Monocyclic | Bicyclic |
Key Functional Groups | Δ⁴-3-ketone; γ-lactone | Δ⁴-3-ketone; Spirolactone |
Desmethylation alters the electronic environment of the γ-lactone ring. Nuclear magnetic resonance (NMR) studies reveal a downfield shift of the C21 carbonyl carbon (δ ~178 ppm vs. ~176 ppm in drospirenone), indicating reduced electron density due to loss of the methylene bridge [9]. This elevates susceptibility to hydrolytic cleavage under acidic conditions. While drospirenone’s spirolactone remains stable at pH 3–5, 6,7-desmethylene drospirenone undergoes ring opening at pH < 4.5, forming the corresponding hydroxycarboxylic acid [7] [9]. Quantum mechanical calculations suggest a 1.8-fold higher electrophilicity index for its lactone carbonyl, facilitating nucleophilic attack [9].
Though single-crystal XRD data for 6,7-desmethylene drospirenone is limited in public literature, its polycrystalline form exhibits a monoclinic lattice (P2₁ space group) with unit cell dimensions a = 12.42 Å, b = 7.85 Å, c = 15.60 Å, β = 102.3° [4] [10]. Powder XRD patterns show characteristic peaks at 2θ = 8.2°, 12.7°, 15.4°, and 17.9° (Cu-Kα radiation), indicating long-range molecular order [4]. The absence of the 6,7-methylenedioxy bridge reduces steric hindrance, allowing tighter packing (density ~1.25 g/cm³) compared to drospirenone (1.18 g/cm³) [10]. Pair distribution function (PDF) analysis of amorphous dispersions reveals decreased intermolecular spacing (d-spacing = 4.3 Å vs. 5.1 Å in drospirenone), corroborating enhanced molecular cohesion [10].
Nuclear Magnetic Resonance (NMR)¹H NMR (500 MHz, CDCl₃) [2] [7] [9]:
¹³C NMR (125 MHz, CDCl₃) [7] [9]:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4